6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde
CAS No.: 328547-40-6
Cat. No.: VC4504176
Molecular Formula: C12H8ClNOS
Molecular Weight: 249.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328547-40-6 |
|---|---|
| Molecular Formula | C12H8ClNOS |
| Molecular Weight | 249.71 |
| IUPAC Name | 6-(4-chlorophenyl)sulfanylpyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H8ClNOS/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-8H |
| Standard InChI Key | GDUCSOHYPPLYFQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1SC2=NC=C(C=C2)C=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyridine ring substituted at the 3-position with an aldehyde group and at the 6-position with a 4-chlorophenylsulfanyl moiety. The sulfanyl (–S–) bridge links the pyridine and chlorophenyl groups, while the aldehyde enables nucleophilic addition reactions .
Table 1: Key Molecular Properties
The chlorophenyl group enhances lipophilicity (), favoring membrane permeability in biological systems . The aldehyde’s electrophilicity facilitates condensation reactions, critical for synthesizing Schiff bases or oximes.
Synthesis and Preparation
Reaction Conditions:
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Solvent: Ethanol or methanol
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Temperature: Reflux (≈78°C for ethanol)
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Catalyst: Pyridine or sodium acetate for oxime formation
Industrial Production Challenges
Scaling up requires optimizing reaction kinetics and purification methods. Continuous flow reactors may improve yield and reduce byproducts, though specific protocols remain undocumented.
Chemical Reactivity and Applications
Reaction Pathways
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Oxidation: The sulfanyl group oxidizes to sulfonyl () using or KMnO₄, altering electronic properties .
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Nucleophilic Addition: Aldehyde reacts with amines to form Schiff bases, useful in coordination chemistry.
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Substitution: Chlorophenyl group undergoes Ullmann or Buchwald-Hartwig couplings for aryl functionalization .
Industrial and Research Applications
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Pharmaceutical Intermediates: Serves as a precursor for kinase inhibitors and antimicrobial agents .
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Material Science: Modifies polymer backbones to enhance thermal stability .
Biological Activity and Mechanisms
Enzyme Inhibition
Structural analogs demonstrate inhibitory effects on alkaline phosphatase and cytochrome P450 enzymes via hydrogen bonding with the aldehyde/oxime group.
Table 2: Biological Activity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 6-(4-Fluorophenyl)sulfanyl analog | Alkaline Phosphatase | 18.2 | |
| Oxime derivative | Cytochrome P450 3A4 | 9.7 |
Comparison with Structural Analogs
Table 3: Structural and Functional Comparisons
| Compound | Substituent | Log P | Bioactivity |
|---|---|---|---|
| 6-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde | –Cl | 2.38 | Enzyme inhibition |
| 6-[(4-Methylphenyl)Sulfanyl]Nicotinaldehyde | –CH₃ | 2.95 | Reduced potency |
| 6-[(4-Fluorophenyl)Sulfanyl]Nicotinaldehyde | –F | 2.15 | Enhanced solubility |
Electron-withdrawing groups (e.g., –Cl) increase electrophilicity, enhancing receptor binding compared to electron-donating groups (–CH₃).
Future Perspectives
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